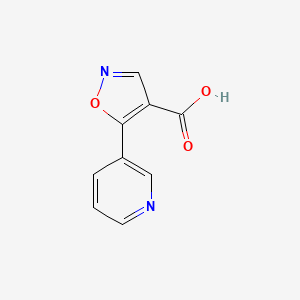
1-Cyclopentyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of cyclopentyl and cyclopropyl groups attached to the triazole ring, making it a unique structure within the triazole derivatives.
Métodos De Preparación
The synthesis of 1-Cyclopentyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
1-Cyclopentyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group into alcohols or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Cyclopentyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-Cyclopentyl-5-cyclopropyl-1h-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1-Cyclopropyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the cyclopentyl group.
1-Cyclohexyl-1H-pyrazole-4-carboxylic acid: Contains a pyrazole ring instead of a triazole ring.
1-Phenyl-1H-1,2,4-triazole-3-carboxylic acid: Contains a phenyl group and a different triazole ring structure.
The uniqueness of this compound lies in its specific combination of cyclopentyl and cyclopropyl groups attached to the triazole ring, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15N3O2 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
1-cyclopentyl-5-cyclopropyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O2/c15-11(16)9-10(7-5-6-7)14(13-12-9)8-3-1-2-4-8/h7-8H,1-6H2,(H,15,16) |
Clave InChI |
WYNWFIFNJHYQAN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C(=C(N=N2)C(=O)O)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


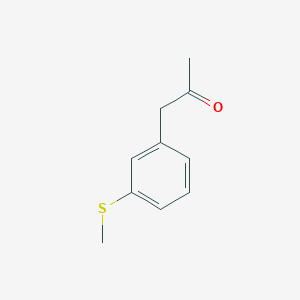

![3-[(3-Aminophenyl)amino]piperidine-2,6-dionedihydrochloride](/img/structure/B13613178.png)
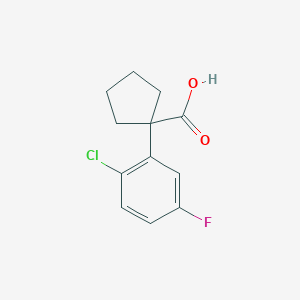
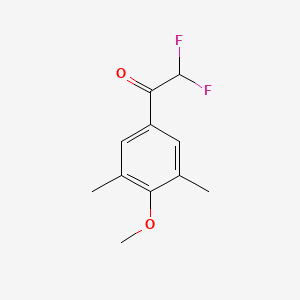
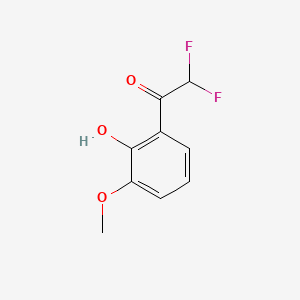
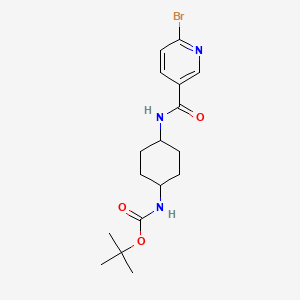
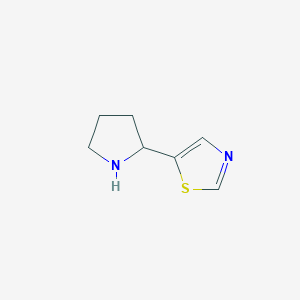
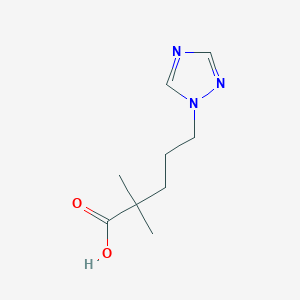
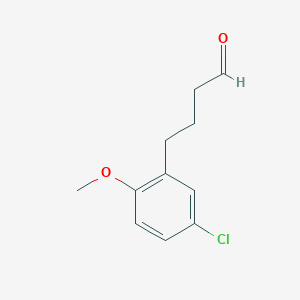

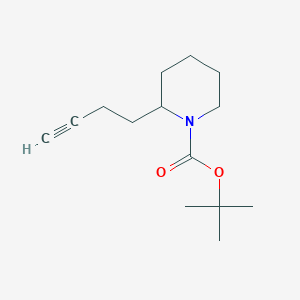
![(S)-2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B13613239.png)
